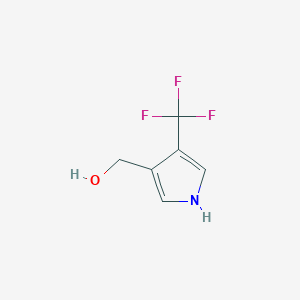
(4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, with a hydroxymethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol typically involves the reaction of 4-(trifluoromethyl)pyrrole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrrole to the formaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of trifluoromethyl-containing compounds with biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Agriculture: It may be used in the synthesis of agrochemicals, including pesticides and herbicides.
Wirkmechanismus
The mechanism by which (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-(trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Comparison:
- Structural Differences: While (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol contains a pyrrole ring, similar compounds may contain different heterocycles such as pyrimidine or benzene rings.
- Chemical Properties: The presence of different functional groups and heterocycles can lead to variations in reactivity, stability, and biological activity.
- Applications: Each compound may have unique applications based on its specific chemical properties. For example, (4-(Trifluoromethyl)pyrimidin-2-yl)methanol may be more suitable for certain catalytic applications due to the presence of the pyrimidine ring.
Eigenschaften
Molekularformel |
C6H6F3NO |
|---|---|
Molekulargewicht |
165.11 g/mol |
IUPAC-Name |
[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5-2-10-1-4(5)3-11/h1-2,10-11H,3H2 |
InChI-Schlüssel |
ZPRDPRDEUXQCLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN1)C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


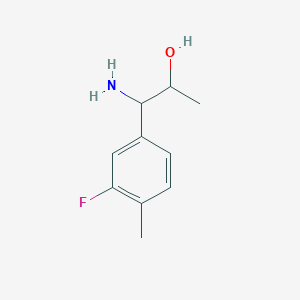
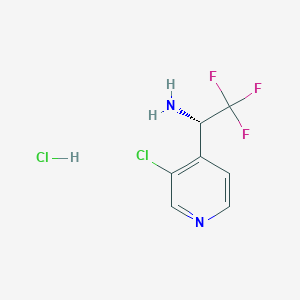

![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13035476.png)
![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)
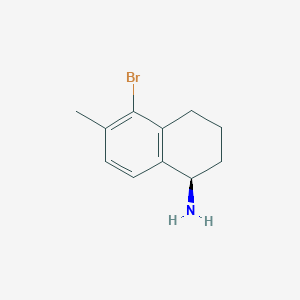
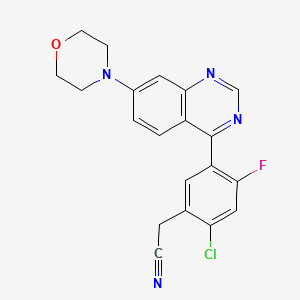
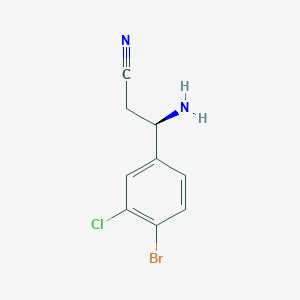
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)
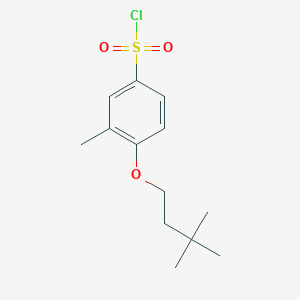

![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
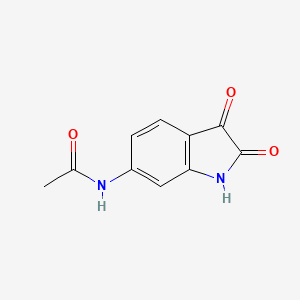
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)
